Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1343491-58-6
VCID: VC2849825
InChI: InChI=1S/C10H13N3O3/c1-2-16-9(15)7-5-11-10(13-8(7)14)12-6-3-4-6/h5-6H,2-4H2,1H3,(H2,11,12,13,14)
SMILES: CCOC(=O)C1=CN=C(NC1=O)NC2CC2
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol

Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate

CAS No.: 1343491-58-6

Cat. No.: VC2849825

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate - 1343491-58-6

Specification

CAS No. 1343491-58-6
Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
IUPAC Name ethyl 2-(cyclopropylamino)-6-oxo-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C10H13N3O3/c1-2-16-9(15)7-5-11-10(13-8(7)14)12-6-3-4-6/h5-6H,2-4H2,1H3,(H2,11,12,13,14)
Standard InChI Key RCGQXDPGYGRQEE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(NC1=O)NC2CC2
Canonical SMILES CCOC(=O)C1=CN=C(NC1=O)NC2CC2

Introduction

Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, similar to benzene and pyridine but with nitrogen atoms at positions 1 and 3. The presence of a cyclopropylamino group and a hydroxyl group attached to the pyrimidine ring makes this compound unique and potentially useful in various applications, particularly in medicinal chemistry.

Synthesis and Reactions

The synthesis of Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate typically involves several steps, including the formation of the pyrimidine ring and the introduction of the cyclopropylamino and hydroxyl groups. The compound can undergo various chemical reactions, such as nucleophilic substitution and esterification, which are crucial for modifying its structure to enhance biological activity or create new compounds for research purposes.

Comparison with Similar Compounds

Several compounds share structural similarities with Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate, such as Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate, which has shown potential in treating bacterial and fungal infections and possibly certain cancers. The differences in functional groups and substitution patterns among these compounds can significantly influence their biological activities and potential applications.

CompoundMolecular FormulaMolecular WeightBiological Activity
Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylateC10H13N3O3223.23 g/molPotential therapeutic effects, under investigation
Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylateC10H12ClN3O2241.67 g/molAnti-bacterial, anti-fungal, potential anti-cancer properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator